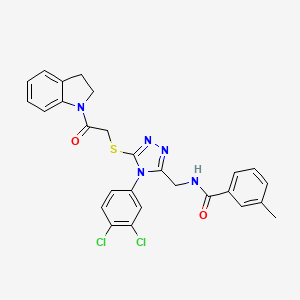

N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Description

Properties

IUPAC Name |

N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23Cl2N5O2S/c1-17-5-4-7-19(13-17)26(36)30-15-24-31-32-27(34(24)20-9-10-21(28)22(29)14-20)37-16-25(35)33-12-11-18-6-2-3-8-23(18)33/h2-10,13-14H,11-12,15-16H2,1H3,(H,30,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNAEHVYAMDAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23Cl2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, often using a dichlorobenzene derivative and a suitable nucleophile.

Introduction of the Indolinyl Moiety: The indolinyl group is attached through a condensation reaction between an indole derivative and an acyl chloride or ester.

Final Coupling: The final step involves coupling the triazole intermediate with the indolinyl and dichlorophenyl groups under controlled conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indolinyl moiety, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential antimicrobial and anticancer properties. The presence of the triazole ring and the indole moiety contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. Triazoles have been shown to interfere with the synthesis of ergosterol in fungi, making them effective antifungal agents. Studies have demonstrated that derivatives of triazole can be synthesized to enhance their potency against various pathogens, including resistant strains .

Anticancer Properties

Several studies have suggested that compounds incorporating indole and triazole structures possess anticancer activity. For instance, research has shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . The specific compound may also act through similar pathways, potentially offering a new avenue for cancer treatment.

Biological Research

The compound’s unique structure makes it a valuable tool in biological research, particularly in the study of enzyme inhibition and receptor interaction.

Enzyme Inhibition Studies

The presence of the triazole group suggests potential as a COX-II inhibitor , which is relevant in treating inflammatory conditions and certain cancers . Research has focused on synthesizing derivatives to evaluate their effectiveness as selective inhibitors of COX enzymes, which play a crucial role in inflammation and pain pathways.

Receptor Interaction

The indole component may facilitate interactions with various biological receptors, making it a candidate for studying receptor-ligand interactions. This could provide insights into mechanisms of action for drugs targeting specific pathways involved in diseases such as cancer and inflammation.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound is critical for optimizing its activity. The synthesis typically involves multi-step processes where different functional groups are introduced systematically to enhance biological activity while minimizing toxicity.

Structure-Activity Relationship

The relationship between the chemical structure and biological activity (SAR) is essential for developing more effective compounds. Modifications to the indole or triazole moieties can lead to variations in potency and selectivity against specific targets. Research is ongoing to identify which structural modifications yield the most promising results .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of similar compounds, researchers found that modifications to the triazole ring significantly increased cytotoxicity against breast cancer cell lines. The study utilized various assays to determine cell viability and apoptosis rates .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of triazole derivatives against resistant bacterial strains. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics, suggesting potential for development into new therapeutic agents .

Mechanism of Action

The mechanism of action of N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Triazole Derivatives with Thioether Linkages

Compound 11 ():

N-(2,4-dichlorophenyl)-8-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(3-oxopropyl)-4H-1,2,4-triazol-3-yl)thio)octanamide

- Key Differences: Replaces the indolin-oxoethyl group with a phthalazinone moiety and incorporates a longer octanamide chain.

- Impact: The phthalazinone group may enhance π-π stacking interactions, while the extended alkyl chain could improve membrane permeability but reduce aqueous solubility compared to the target compound .

Compounds [10–15] (): (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones

- Key Differences : Substituents include sulfonylphenyl and difluorophenyl groups instead of dichlorophenyl and indolin-oxoethyl.

- Fluorine atoms enhance metabolic stability via C-F bond resistance to oxidation .

Triazole Derivatives with Benzamide Moieties

Compound 878065-05-5 (): N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

- Key Differences : Substitutes 3-methylbenzamide with 4-methoxybenzamide and replaces dichlorophenyl with benzyl.

- The benzyl group may sterically hinder receptor binding compared to dichlorophenyl .

Indolin-Containing Analogs

Compounds in : 5-substituted-3-(4-arylimino)-1-[5-mercapto(1,3,4-oxadiazolyl)]-methyl-indol-2-one

- Key Differences : Uses an oxadiazole-thiol instead of a triazole-thioether and lacks the benzamide group.

- Impact : The oxadiazole core may confer different electronic properties, while the thiol group increases susceptibility to oxidation compared to the thioether in the target compound .

Structural and Functional Analysis

Electronic and Steric Effects

- Dichlorophenyl vs. Fluorine’s smaller size reduces steric hindrance .

- Indolin-Oxoethyl vs. Phthalazinone (): The indolin group’s fused bicyclic structure may provide rigid conformational constraints, favoring selective binding over the planar phthalazinone .

Spectroscopic Comparisons

- IR Spectroscopy () : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1250 cm⁻¹) in S-alkylated triazoles confirm thione tautomer stability, a feature likely shared with the target compound .

- NMR Profiling () : Chemical shift disparities in regions adjacent to substituents (e.g., dichlorophenyl) highlight electronic perturbations, useful for deducing substitution patterns in analogs .

Research Findings and Implications

- Synthetic Flexibility : The triazole core allows modular substitution (e.g., dichlorophenyl, indolin-oxoethyl), enabling tailored bioactivity ().

- Biological Potential: Analogous compounds () show activity against interleukins and microbial targets, suggesting the target compound may share similar pathways.

- Metabolic Considerations : Thioether linkages (as in the target compound) generally exhibit greater stability than thioesters or thiols, reducing premature metabolic degradation .

Data Tables

Table 1: Structural and Functional Comparison of Triazole Derivatives

Table 2: Spectroscopic Signatures of Key Functional Groups

| Functional Group | IR Absorption (cm⁻¹) | NMR Chemical Shift (ppm) |

|---|---|---|

| C=S (Thione) | 1247–1255 | Not reported |

| NH (Thione tautomer) | 3278–3414 | δ 10.2–12.5 (s, 1H) |

| Dichlorophenyl | Not reported | δ 7.4–7.8 (m, 2H) |

Biological Activity

The compound N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a complex heterocyclic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound incorporates a triazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, providing an overview of its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 514.9 g/mol. The structure features a triazole ring linked to an indolin moiety and a dichlorophenyl group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈Cl₂N₄OS |

| Molecular Weight | 514.9 g/mol |

| Melting Point | Not available |

| Solubility | Not available |

Anticancer Activity

Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. A study showed that derivatives of triazole thiones demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells, with IC50 values ranging from 6.2 µM to 43.4 µM . The mechanism often involves the induction of apoptosis through caspase activation pathways.

Antimicrobial Activity

The presence of sulfur and nitrogen in the structure enhances the compound's potential as an antimicrobial agent. Compounds similar to this compound have shown broad-spectrum antibacterial and antifungal activities . The triazole moiety is particularly noted for its efficacy against resistant strains of bacteria.

Case Studies

- Cytotoxic Evaluation : A study evaluated the cytotoxicity of various triazole derivatives against cancer cell lines. The results demonstrated that compounds with similar structural features to our compound exhibited promising anticancer activity, suggesting that modifications to the indolin or triazole components could enhance potency .

- Antimicrobial Studies : Another investigation into 1,2,4-triazole derivatives revealed their effectiveness against several bacterial strains. The study highlighted how modifications at the phenyl and indolin positions could lead to improved antimicrobial properties .

The biological activities can be attributed to multiple mechanisms:

- Inhibition of Enzyme Activity : Many triazole compounds act as inhibitors of enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The activation of caspases leads to programmed cell death in cancer cells.

- Disruption of Bacterial Cell Wall Synthesis : Triazoles can interfere with the synthesis of essential components in bacterial cell walls.

Q & A

Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the triazole core. Key steps include:

- Cyclocondensation: Reaction of thiosemicarbazide derivatives with dichlorophenyl precursors under reflux in solvents like ethanol or DMF .

- Functionalization: Introduction of the indolin-1-yl-2-oxoethyl thioether group via nucleophilic substitution, often using cesium carbonate as a base in DMSO .

- Purification: Column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to achieve >95% purity .

Optimization Tips: - Use TLC to monitor reaction progress .

- Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading (e.g., NaBH₄ for selective reductions) .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Confirms substituent positions and integration ratios (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, indoline carbonyl at ~170 ppm) .

- HRMS: Validates molecular weight (e.g., calculated for C₂₇H₂₂Cl₂N₆O₂S: 577.09) .

- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, triazole C-N at 1500 cm⁻¹) .

Advanced: How can molecular docking elucidate its mechanism of action against biological targets?

Answer:

- Target Selection: Prioritize enzymes like 5-lipoxygenase (5-LOX) or kinases, given structural analogs' activity .

- Docking Workflow:

- Validation: Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to validate predictions .

Advanced: How to resolve contradictions between in vitro and cellular activity data?

Answer:

Contradictions (e.g., high enzyme inhibition but low cellular efficacy) may arise from:

- Solubility Issues: Measure logP (e.g., calculated logP = 3.8) and use co-solvents (e.g., DMSO ≤0.1%) .

- Metabolic Instability: Perform microsomal stability assays (e.g., t₁/₂ < 30 min suggests CYP450-mediated degradation) .

- Membrane Permeability: Use Caco-2 assays; modify substituents (e.g., replace methyl with polar groups) to enhance uptake .

Advanced: What strategies improve selectivity for cancer vs. normal cells?

Answer:

- SAR Studies: Modify the dichlorophenyl group (e.g., para-F substitution reduces off-target effects) or indoline moiety (e.g., N-methylation enhances selectivity) .

- Proteomic Profiling: Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to identify off-target kinases .

- Cytotoxicity Assays: Compare IC₅₀ in MCF-7 (cancer) vs. HEK293 (normal) cells; aim for selectivity index >10 .

Basic: What in vitro assays are suitable for initial biological evaluation?

Answer:

- Antimicrobial: Broth microdilution (MIC against MRSA, E. coli) .

- Anticancer: MTT assay (48–72 hr exposure; IC₅₀ for MCF-7, A549) .

- Enzyme Inhibition: Fluorescence-based assays (e.g., β-lactamase inhibition at 10–100 µM) .

Advanced: How to design analogs for improved metabolic stability?

Answer:

- Structural Modifications:

- In Silico Tools: Use ADMET Predictor™ to estimate metabolic hotspots (e.g., benzylic positions) .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.